molecular formula C6H5Li3O7 B1591401 Lithium citrate hydrate CAS No. 313222-91-2

Lithium citrate hydrate

Cat. No.: B1591401
CAS No.: 313222-91-2
M. Wt: 210.0 g/mol
InChI Key: WJSIUCDMWSDDCE-UHFFFAOYSA-K
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Description

Lithium citrate hydrate is a chemical compound that consists of lithium, citric acid, and water molecules. It is commonly used in the treatment of psychiatric conditions such as bipolar disorder and depression due to its mood-stabilizing properties. The compound is a white, odorless powder that is highly soluble in water.

Mechanism of Action

Target of Action

Lithium citrate hydrate primarily targets the excitatory neurotransmitter glutamate . It interacts with the transport of monovalent or divalent cations in neurons . The modulation of glutamate receptors, especially GluR3, is a key factor in understanding how this compound works .

Mode of Action

This compound has been shown to change the inward and outward currents of glutamate receptors (especially GluR3), without a shift in reversal potential . It exerts a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level . Too much glutamate in the space between neurons is postulated to cause mania, and too little, depression .

Biochemical Pathways

This compound’s therapeutic action may be due to a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors . Another mechanism by which this compound might help to regulate mood includes the non-competitive inhibition of an enzyme called inositol monophosphatase .

Pharmacokinetics

It is known that this compound is used as a mood stabilizer and is often used in the treatment of depression and mania . It can be administered orally .

Result of Action

The molecular and cellular effects of this compound’s action result in a stable, healthy level of glutamate active between cells . This balance is crucial in mood regulation, as an imbalance is associated with conditions such as mania and depression .

Biochemical Analysis

Biochemical Properties

Lithium citrate hydrate plays a crucial role in biochemical reactions, particularly in the modulation of neurotransmitter activity. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with glycogen synthase kinase 3 (GSK-3), an enzyme involved in various cellular processes including cell division and apoptosis. This compound inhibits GSK-3, leading to changes in cellular signaling pathways. Additionally, it interacts with inositol monophosphatase, an enzyme involved in the phosphoinositide signaling pathway, which is crucial for cell communication and function .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it affects the Wnt signaling pathway, which is important for cell proliferation and differentiation. This compound also impacts gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in mood regulation and neuroprotection .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits GSK-3, leading to the activation of the Wnt signaling pathway. This inhibition results in the stabilization of β-catenin, a protein that regulates gene expression. Additionally, this compound inhibits inositol monophosphatase, leading to an increase in inositol triphosphate levels and subsequent changes in cellular signaling. These molecular interactions contribute to its therapeutic effects in mood disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling and gene expression. These changes are often reversible upon discontinuation of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it has been shown to stabilize mood and reduce symptoms of depression and mania. At high doses, this compound can have toxic effects, including renal toxicity and neurological side effects. Threshold effects have been observed, where the compound is effective within a specific dosage range but becomes harmful at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as GSK-3 and inositol monophosphatase, affecting metabolic flux and metabolite levels. These interactions lead to changes in the levels of key metabolites, including inositol triphosphate and glycogen. The compound’s effects on metabolic pathways contribute to its therapeutic actions and side effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound accumulates in specific tissues, including the brain, where it exerts its therapeutic effects. The distribution of this compound is influenced by factors such as dosage, duration of exposure, and the presence of other compounds .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. It is often found in the cytoplasm and nucleus, where it interacts with enzymes and other biomolecules. The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific organelles. These subcellular interactions are crucial for its therapeutic effects and influence its overall activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium citrate hydrate can be synthesized by reacting lithium carbonate with citric acid in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting solution is then evaporated to obtain this compound crystals.

Industrial Production Methods: In industrial settings, this compound is produced by mixing lithium carbonate with citric acid in large reactors. The mixture is then heated to facilitate the reaction, and the resulting solution is concentrated and crystallized to obtain the final product. The process is designed to ensure high purity and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although these are not common in typical applications.

    Reduction: The compound can be reduced under specific conditions, but this is also not a primary reaction.

    Substitution: this compound can participate in substitution reactions where lithium ions are replaced by other cations.

Common Reagents and Conditions:

    Oxidizing Agents: Strong oxidizing agents can be used to oxidize this compound.

    Reducing Agents: Reducing agents such as hydrogen gas can be used under controlled conditions.

    Substitution Reagents: Various metal salts can be used to facilitate substitution reactions.

Major Products Formed:

    Oxidation Products: Lithium oxide and other oxidized forms.

    Reduction Products: Reduced forms of lithium citrate.

    Substitution Products: Compounds where lithium is replaced by other metals.

Scientific Research Applications

Lithium citrate hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Widely used in the treatment of psychiatric disorders, particularly bipolar disorder and depression.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

    Lithium Carbonate: Another lithium salt used in the treatment of bipolar disorder.

    Lithium Chloride: Used in laboratory research and industrial applications.

    Lithium Sulfate: Utilized in various chemical processes.

Uniqueness: Lithium citrate hydrate is unique due to its specific combination of lithium and citric acid, which provides distinct pharmacological properties. Unlike other lithium salts, it is highly soluble in water and has a specific application in mood stabilization.

Properties

IUPAC Name

trilithium;2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.3Li/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSIUCDMWSDDCE-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Li3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

Record name Lithium citrate anhydrous
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Record name Citric acid, lithium salt
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DSSTOX Substance ID

DTXSID70883185
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, lithium salt (1:3)
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Molecular Weight

210.0 g/mol
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Physical Description

Tetrahydrate: White deliquescent solid; [Merck Index]
Record name Lithium citrate
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Mechanism of Action

The precise mechanism of action of Li+ as a mood-stabilizing agent is currently unknown. It is possible that Li+ produces its effects by interacting with the transport of monovalent or divalent cations in neurons. An increasing number of scientists have come to the conclusion that the excitatory neurotransmitter glutamate is the key factor in understanding how lithium works. Lithium has been shown to change the inward and outward currents of glutamate receptors (especially GluR3), without a shift in reversal potential. Lithium has been found to exert a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level, neither too much nor too little. It is postulated that too much glutamate in the space between neurons causes mania, and too little, depression. Another mechanism by which lithium might help to regulate mood include the non-competitive inhibition of an enzyme called inositol monophosphatase. Alternately lithium's action may be enhanced through the deactivation of the GSK-3B enzyme. The regulation of GSK-3B by lithium may affect the circadian clock. GSK-3 is known for phosphorylating and thus inactivating glycogen synthase. GSK-3B has also been implicated in the control of cellular response to damaged DNA. GSK-3 normally phosphorylates beta catenin, which leads to beta catenin degratation. When GSK-3 is inhibited, beta catenin increases and transgenic mice with overexpression of beta catenin express similar behaviour to mice treated with lithium. These results suggest that increase of beta catenin may be a possible pathway for the therapeutic action of lithium.
Record name Lithium citrate
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CAS No.

919-16-4, 10377-38-5
Record name Lithium citrate anhydrous
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Record name Citric acid, lithium salt
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Record name Lithium citrate
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Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, lithium salt (1:3)
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Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, lithium salt (1:3)
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Record name Trilithium citrate
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Record name LITHIUM CITRATE ANHYDROUS
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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